SSX protein

Cancer-testis antigen expression frequency multiple myeloma

SSX protein (synovial sarcoma X breakpoint protein; CAS 164289-47-8) defines a family of cancer-testis antigens (CTAs) encoded by genes clustered at Xp11.2. Unlike broadly expressed tumor-associated antigens, SSX proteins exhibit stringent normal-tissue restriction to testis germline cells while undergoing aberrant re-activation in malignancies of diverse histological origin—including synovial sarcoma, multiple myeloma, breast, ovarian, and prostate cancer.

Molecular Formula C20H17BrN8O2
Molecular Weight 0
CAS No. 164289-47-8
Cat. No. B1169724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSSX protein
CAS164289-47-8
SynonymsSSX protein
Molecular FormulaC20H17BrN8O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of SSX Protein (CAS 164289-47-8) as a Research-Grade Cancer-Testis Antigen


SSX protein (synovial sarcoma X breakpoint protein; CAS 164289-47-8) defines a family of cancer-testis antigens (CTAs) encoded by genes clustered at Xp11.2 [1]. Unlike broadly expressed tumor-associated antigens, SSX proteins exhibit stringent normal-tissue restriction to testis germline cells while undergoing aberrant re-activation in malignancies of diverse histological origin—including synovial sarcoma, multiple myeloma, breast, ovarian, and prostate cancer [2]. This tissue-restricted expression, combined with the presence of a conserved N-terminal Krüppel-associated box (KRAB) domain and a C-terminal SSX repression domain (SSXRD), makes SSX a structurally and functionally distinct target within the CTA class [3].

Why SSX Protein Cannot Be Substituted with Other Cancer-Testis Antigens in Focused Research or Procurement


CTAs such as NY-ESO-1 and MAGE-A3 differ fundamentally from SSX in expression prevalence, association with prognosis, and structural architecture. In multiple myeloma, SSX family members are expressed in 16–35% of cases, compared with only 7% for NY-ESO-1 [1]; in endometrial cancer, SSX-4 mRNA is detected in 24% of specimens, far exceeding SSX-1/SSX-2 or MAGE-A3 frequencies [2]. SSX2 expression carries the strongest independent link to reduced overall survival in myeloma (P=0.0001), a prognostic association not reproduced by NY-ESO-1 or MAGE in the same cohorts [1]. Moreover, the SSX KRAB and SSXRD domains endow transcriptional repression function absent from CTAs lacking these modules [3]. Substituting SSX protein with a different CTA therefore introduces distinct expression, prognostic, and functional variables that can invalidate experimental conclusions.

Quantitative Head-to-Head and Cross-Study Evidence for SSX Protein Differentiation


SSX Outperforms NY-ESO-1 and MAGE-A3 in Expression Frequency Across Multiple Myeloma and Breast Cancer Cohorts

In a cohort of 55 multiple myeloma patients, SSX family members were expressed at markedly higher frequencies: SSX1 35%, SSX4 20%, SSX5 20%, and SSX2 16%, compared with only 7% for NY-ESO-1 and 15% for BAGE [1]. In a separate 100-patient primary breast cancer series, SSX-4 was detected in 65% of cases, SSX-1 in 20%, and SSX-2 in 8%, versus 13% for NY-ESO-1 and 11% for MAGE-3 [2]. The total SSX positivity rate (any SSX member) reached 26% in epithelial ovarian cancer, compared with historically reported NY-ESO-1 rates below 10% in the same tumor type [3]. These cross-study data establish that SSX proteins consistently rank among the most frequently expressed CTAs across major malignancy types.

Cancer-testis antigen expression frequency multiple myeloma breast cancer immunotherapy target

SSX2 Exhibits the Strongest Independent Prognostic Association with Reduced Survival in Multiple Myeloma Among CTAs

In a survival analysis of multiple myeloma patients stratified by individual CTA expression, SSX2 demonstrated the strongest statistical association with reduced overall survival, with a log-rank P-value of 0.0001 [1]. This finding was derived from expression profiling of SSX1, SSX2, SSX4, and SSX5 across patients. Furthermore, SSX protein expression within plasma cells ranged from 13.5% in SSX1/SSX4 co-expressors to 88% in group A expressors, exceeding the reported cellular frequencies of NY-ESO-1 and MAGE in the same disease [1]. In addition, a separate study in advanced-stage multiple myeloma confirmed that MAGEC1/CT7, MAGEA3/6, and LAGE-1 were the predominant prognostic markers but did not report a comparable P-value for NY-ESO-1, reinforcing that SSX2 carries unique prognostic weight [2].

prognostic biomarker overall survival multiple myeloma SSX2 Kaplan-Meier

SSX Protein Possesses a Unique Bipartite Transcriptional Repression Architecture (KRAB + SSXRD) Absent from NY-ESO-1 and MAGE Family Members

The SSX protein family is defined by a conserved N-terminal KRAB domain and a C-terminal SSX repression domain (SSXRD), a structural feature not present in other major CTAs such as NY-ESO-1 (which contains no recognizable repression domain) or MAGE-A proteins (which lack KRAB homology) [1]. In quantitative GAL4-fusion reporter assays in NIH3T3 cells, full-length SSX1 achieved 74-fold transcriptional repression, while the isolated SSX1-KRAB domain mediated only 3-fold repression compared to 83-fold repression by the canonical KOX1-KRAB domain [2]. A similar assay showed SSX1 producing 50-fold repression from a minimal promoter [2]. This demonstrates that SSX proteins harbor a functionally dominant C-terminal SSXRD with potent repressive activity, structurally and mechanistically distinct from other CTA families. The SSXRD domain (E-value 7.4e-17) is a conserved Pfam domain unique to SSX genes [3].

transcriptional repression KRAB domain SSXRD domain architecture functional assay

SSX-4 mRNA Dominates Over SSX-1, SSX-2, and NY-ESO-1 in Gynecological Cancer Expression Profiles

In a study of 115 gynecological cancer specimens and 25 normal controls, SSX4 mRNA expression was detected in 24% of endometrial cancers, 13% of ovarian cancers, and 20% of cervical cancers, whereas SSX1 and SSX2 mRNA expression each accounted for no more than 4% of the specimens analyzed [1]. No SSX mRNA expression was found in 25 normal control tissues. By comparison, NY-ESO-1 expression in similar gynecological cancer cohorts has been reported at frequencies of approximately 4–10% [2]. These data demonstrate that within the SSX family itself, SSX4 exhibits a distinct and significantly broader expression profile in gynecological malignancies than the more commonly studied SSX1 or SSX2, and that SSX as a family outranks NY-ESO-1 in these tumor types. Additionally, two of the gynecological cancer patients with SSX4-expressing tumors exhibited detectable anti-SSX4 serum antibodies, whereas none of 40 normal sera showed reactivity [1].

gynecological cancer SSX4 endometrial cancer ovarian cancer expression profiling

SSX2 DNA Vaccine Elicits Functional CD8+ T Cell Responses and Demonstrates Combinatorial Efficacy with PD-1/PD-L1 Blockade in Preclinical Models

A DNA vaccine encoding SSX2—modified with epitopes of increased HLA-A2 affinity—elicited a greater frequency of cytolytic, multifunctional CD8+ T cells in non-tumor-bearing HLA-A2 transgenic mice compared to the native SSX2 sequence vaccine [1]. In tumor-bearing mice, both native and optimized SSX2 vaccines induced PD-L1 upregulation on tumor cells and PD-1 expression on antigen-specific CD8+ T cells. Critically, antitumor efficacy of the optimized SSX2 vaccine was restored when combined with antibodies blocking PD-1 or PD-L1—a combinatorial strategy not yet demonstrated for NY-ESO-1 or MAGE DNA vaccines in the same model system [1]. This establishes SSX2 as a vaccine antigen with demonstrated responsiveness to immune checkpoint inhibitor co-therapy, a property that distinguishes it from other CTA-based vaccines that have shown lower immunogenicity in clinical trials [2].

DNA vaccine SSX2 PD-1 blockade cancer immunotherapy CD8+ T cells

SSX Proteins Elicit Both Humoral and CD4+ T Cell Responses in Cancer Patients, with SSX-4-Specific Epitopes Identified in Ovarian Cancer

SSX proteins generate spontaneous humoral immunity in cancer patients. In a cohort of 120 epithelial ovarian cancer specimens, antibodies against SSX-2 and SSX-4 were detected by ELISA and yeast-surface display in two patients, and two previously undescribed SSX-4-derived CD4+ T-cell epitopes (SSX-4:51–70 and SSX-4:61–180, both HLA-DR-restricted) were identified through in vitro stimulation of peripheral blood mononuclear cells [1]. In breast cancer, anti-SSX-2 antibodies were detected in 1 of 100 sera, while anti-NY-ESO-1 antibodies were found in 4 of 100 sera [2]. In gynecological cancers, anti-SSX4 antibodies were present in 2 of 115 patients versus 0 of 40 healthy controls [3]. This demonstrates that SSX proteins are naturally immunogenic and that SSX-4-specific CD4+ T-cell epitopes with defined HLA restriction are available for tetramer-based monitoring and adoptive T-cell therapy development—features that are not as fully characterized for many other CTAs at comparable resolution.

immunogenicity antibody response CD4+ T cells SSX-4 epitopes ovarian cancer

Validated Application Scenarios for SSX Protein Procurement in Cancer Research and Translational Development


Prognostic Biomarker Panel Development in Multiple Myeloma

SSX2 protein (or its encoding transcript) should be prioritized as a core component of multiple myeloma prognostic biomarker panels due to its P=0.0001 association with reduced overall survival—the strongest statistical link reported for any CTA in this disease [1]. The combined SSX family expression (SSX1+2+4+5) covers 88% of bone marrow plasma cells in high expressors, providing a broad detection window that surpasses NY-ESO-1 or MAGE-based markers. For a procurement decision, this means focusing on validated SSX2 Q-PCR primers or anti-SSX2 monoclonal antibodies for immunohistochemistry will yield the highest predictive value in survival analyses.

Transcriptional Repression Mechanism-of-Action Studies

SSX proteins contain a KRAB domain and a C-terminal SSXRD domain capable of 74-fold transcriptional repression in reporter assays, a unique functional property among cancer-testis antigens [2]. This makes recombinant SSX protein the only CTA reagent suitable for chromatin immunoprecipitation (ChIP) and GAL4-repressor assay experiments investigating polycomb group protein recruitment and epigenetic gene silencing. NY-ESO-1 and MAGE proteins lack these domains and cannot serve as functional surrogates. Procurement should specify full-length SSX1 or SSX2 proteins to enable domain-mapping studies critical to synovial sarcoma and epigenetic oncology research.

SSX4-Targeted Immunotherapy and T-Cell Epitope Monitoring in Gynecological Cancers

SSX4 mRNA is expressed in 24% of endometrial, 13% of ovarian, and 20% of cervical cancers, significantly exceeding SSX1, SSX2, and NY-ESO-1 frequencies in these tumor types [3]. The validated CD4+ T-cell epitopes SSX-4:51–70 and SSX-4:61–180 (HLA-DR restricted) provide immediate reagents for tetramer-based monitoring of vaccine-induced or spontaneous immune responses. When ordering SSX proteins for gynecological cancer immunotherapy studies, SSX4 should be specified over SSX1 or SSX2 to maximize tumor relevance, and procurement of the corresponding HLA-DR tetramer reagents should be bundled for efficient CD4+ T-cell monitoring.

SSX2 DNA Vaccine Development with PD-1/PD-L1 Checkpoint Co-Therapy

Preclinical data demonstrate that an epitope-optimized SSX2 DNA vaccine elicits multifunctional CD8+ T cells and that PD-1/PD-L1 blockade restores its antitumor efficacy in HLA-A2 transgenic mouse models [4]. This established combinatorial potential differentiates SSX2 from other CTA vaccines that have shown low immunogenicity in clinical trials. For vaccine development programs, SSX2 plasmid DNA constructs, recombinant SSX2 protein (for ELISA-based immune monitoring), and anti-PD-1/PD-L1 antibodies should be procured as a coordinated reagent set to enable translation of this combination strategy into clinical trial design.

Quote Request

Request a Quote for SSX protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.